Methyl 5-amino-1-benzo[b]thiophene-2-carboxylate hydrochloride
CAS No.:
Cat. No.: VC16950860
Molecular Formula: C10H10ClNO2S
Molecular Weight: 243.71 g/mol
* For research use only. Not for human or veterinary use.
![Methyl 5-amino-1-benzo[b]thiophene-2-carboxylate hydrochloride -](/images/structure/VC16950860.png)
Specification
Molecular Formula | C10H10ClNO2S |
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Molecular Weight | 243.71 g/mol |
IUPAC Name | methyl 5-amino-1-benzothiophene-2-carboxylate;hydrochloride |
Standard InChI | InChI=1S/C10H9NO2S.ClH/c1-13-10(12)9-5-6-4-7(11)2-3-8(6)14-9;/h2-5H,11H2,1H3;1H |
Standard InChI Key | SFDREXXEEPJXAE-UHFFFAOYSA-N |
Canonical SMILES | COC(=O)C1=CC2=C(S1)C=CC(=C2)N.Cl |
Introduction
Structural and Nomenclature Characteristics
The compound’s IUPAC name, methyl 5-amino-1-benzo[b]thiophene-2-carboxylate hydrochloride, reflects its bicyclic structure. The benzo[b]thiophene system consists of a benzene ring fused to a thiophene ring, with substituents at positions 2 and 5 . Key structural features include:
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Amino group (-NH₂) at position 5, which enhances reactivity for further derivatization.
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Methyl ester (-COOCH₃) at position 2, providing a handle for hydrolysis or transesterification.
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Hydrochloride salt, improving aqueous solubility for biological applications.
The molecular formula is C₁₀H₁₀ClNO₂S, with a molecular weight of 243.71 g/mol (calculated from the free base weight of 207.25 g/mol + HCl). The SMILES notation is COC(=O)C1=CC2=C(S1)C=CC(=C2)N.Cl, and the InChIKey is COGPHTXDHIIUFX-UHFFFAOYSA-N .
Synthesis and Manufacturing
Synthetic Routes
The synthesis of methyl 5-amino-benzo[b]thiophene-2-carboxylate hydrochloride typically involves three stages: (1) construction of the benzo[b]thiophene core, (2) functionalization with amino and ester groups, and (3) salt formation.
Benzo[b]thiophene Core Formation
A common method adapts cyclization reactions using substituted benzaldehydes and thioglycolate esters. For example:
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Cyclocondensation: Reacting 2-fluoro-4-nitrobenzaldehyde with ethyl thioglycolate in dimethylformamide (DMF) with potassium carbonate yields ethyl 5-nitrobenzo[b]thiophene-2-carboxylate .
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Nitro Reduction: Catalytic hydrogenation or chemical reduction (e.g., Fe/HCl) converts the nitro group to an amine, producing ethyl 5-aminobenzo[b]thiophene-2-carboxylate .
Esterification and Salt Formation
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Transesterification: The ethyl ester is converted to a methyl ester via acid-catalyzed methanolysis.
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Hydrochloride Salt Preparation: Treating the free base with hydrochloric acid in a polar solvent (e.g., ethanol) yields the hydrochloride salt .
Physicochemical Properties
Property | Value | Source |
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Melting Point | 178–179°C | |
Density | 1.352 ± 0.06 g/cm³ | |
pKa | 3.52 ± 0.10 (predicted) | |
Solubility | Soluble in DMSO, methanol; | |
sparingly soluble in water |
The hydrochloride salt’s solubility profile makes it suitable for in vitro assays, though stability requires storage under inert gas (N₂/Ar) at 2–8°C .
Biological and Pharmacological Relevance
Antibacterial Activity
Benzo[b]thiophene derivatives exhibit notable activity against Gram-positive bacteria. For instance, (E)-6-chloro-N’-(pyridin-2-ylmethylene)benzo[b]thiophene-2-carbohydrazide demonstrated a minimal inhibitory concentration (MIC) of 4 µg/mL against methicillin- and daptomycin-resistant Staphylococcus aureus strains . While direct data for methyl 5-amino-benzo[b]thiophene-2-carboxylate hydrochloride is limited, its structural similarity suggests potential as a precursor for antibacterial agents.
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